Propan-2-yl 4-aminopentanoate
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Overview
Description
It is commonly used in medical research as a potential therapeutic agent and in industrial research for improving product quality and efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-aminopentanoate typically involves the esterification of 4-aminopentanoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the process for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-aminopentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Propan-2-yl 4-aminopentanoate is versatile and finds applications in various fields, including:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated as a potential therapeutic agent for various conditions.
Industry: Utilized to improve product quality and efficiency in manufacturing processes.
Mechanism of Action
The mechanism by which propan-2-yl 4-aminopentanoate exerts its effects involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 4-aminobutanoate
- Isopropyl 4-aminopropanoate
- Isopropyl 4-aminobutanoate hydrochloride
Uniqueness
Propan-2-yl 4-aminopentanoate stands out due to its specific chain length and functional groups, which confer unique chemical and biological properties. Its versatility in various applications and potential therapeutic benefits make it a compound of significant interest in scientific research .
Biological Activity
Introduction
Propan-2-yl 4-aminopentanoate, also known as isopropyl 4-aminopentanoate, is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on recent research findings.
Chemical Structure and Properties
This compound is derived from 4-aminopentanoic acid, a γ-amino acid that plays a crucial role in biological systems. The compound features an isopropyl group attached to the amino acid backbone, which may influence its solubility and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₇H₁₅N₁O₂ |
Molecular Weight | 143.20 g/mol |
Solubility | Soluble in water and ethanol |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. Its structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are critical for binding to enzymes and receptors.
Enzyme Interaction
Research indicates that compounds similar to this compound can act as substrates or inhibitors for specific enzymes involved in metabolic pathways. For instance, γ-amino acids have been shown to modulate neurotransmitter systems, particularly in the central nervous system (CNS), influencing conditions such as anxiety and depression .
Neuroprotective Effects
This compound has garnered attention for its potential neuroprotective effects. Studies suggest that derivatives of 4-aminopentanoic acid can act as agonists for muscarinic receptors, which are implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study: Neuroprotective Properties
A study investigated the effects of γ-amino acids on neuronal survival under oxidative stress conditions. Results indicated that these compounds could significantly reduce neuronal apoptosis by modulating intracellular calcium levels and enhancing antioxidant defenses .
Antimicrobial Activity
Preliminary investigations have also indicated that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Table 2: Summary of Biological Activities
Synthesis and Applications
The synthesis of this compound can be achieved through various chemical methods, including enzymatic transformations from simpler precursors like levulinic acid . Its applications extend beyond pharmaceuticals into fields such as bioengineering, where it serves as a building block for more complex molecules.
Future Directions
Research is ongoing to explore the full therapeutic potential of this compound. Future studies should focus on:
- Clinical Trials : Evaluating efficacy and safety in human subjects.
- Mechanistic Studies : Elucidating precise mechanisms of action at the molecular level.
- Formulation Development : Creating effective delivery systems for enhanced bioavailability.
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
propan-2-yl 4-aminopentanoate |
InChI |
InChI=1S/C8H17NO2/c1-6(2)11-8(10)5-4-7(3)9/h6-7H,4-5,9H2,1-3H3 |
InChI Key |
GTZHWPIEHRSDHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCC(C)N |
Origin of Product |
United States |
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